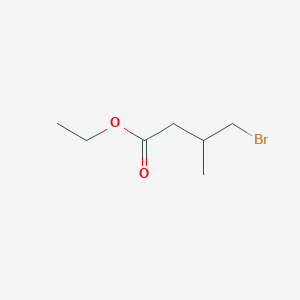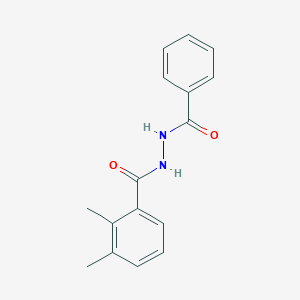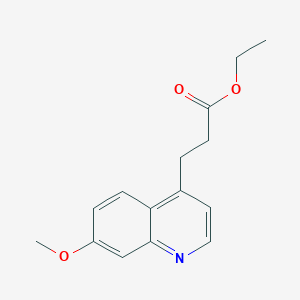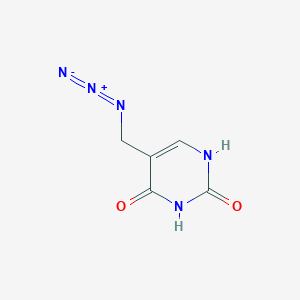
ethyl 4-bromo-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 4-bromo-3-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is an ester derived from butyric acid and is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position of the butyrate chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ethyl 4-bromo-3-methylbutanoate can be synthesized through several methods. One common method involves the esterification of 4-bromo-3-methylbutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl-4-bromo-3-methylbutyrate often involves a one-step preparation method. This method includes the direct bromination of ethyl-3-methylbutyrate using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl 4-bromo-3-methylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at room temperature.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or alcoholic solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Products include ethyl-4-hydroxy-3-methylbutyrate, ethyl-4-cyano-3-methylbutyrate, and ethyl-4-amino-3-methylbutyrate.
Reduction: The major product is 4-bromo-3-methylbutanol.
Oxidation: The major product is ethyl-4-bromo-3-methylbutanoic acid.
Applications De Recherche Scientifique
ethyl 4-bromo-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in enzyme-linked immunosorbent assays (ELISA) for detecting specific proteins or antibodies.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl-4-bromo-3-methylbutyrate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile or reducing agent used.
Comparaison Avec Des Composés Similaires
ethyl 4-bromo-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl-4-bromobutyrate: Lacks the methyl group at the third position, making it less sterically hindered and more reactive in certain nucleophilic substitution reactions.
Ethyl-3-bromobutyrate: The bromine atom is at the third position, leading to different reactivity and product distribution in substitution reactions.
Ethyl-2-bromo-3-methylbutyrate: The bromine atom is at the second position, resulting in different chemical behavior and applications.
This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Formule moléculaire |
C7H13BrO2 |
|---|---|
Poids moléculaire |
209.08 g/mol |
Nom IUPAC |
ethyl 4-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-5H2,1-2H3 |
Clé InChI |
VUAMJAQNWQKOTC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(Tert-butoxy)-2-isopropoxybenzo[d]thiazole-7-carbaldehyde](/img/structure/B8712406.png)

![5-[(2-Chloroethyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B8712435.png)
![1,1-Dimethylethyl [2-amino-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B8712439.png)






![Benzo[c]isothiazol-4-ylmethanol](/img/structure/B8712493.png)

